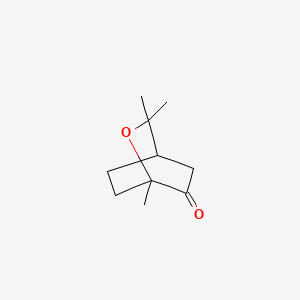
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)-
Vue d'ensemble
Description
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)-, also known as 2-Oxocineole, is a bicyclic organic compound with the molecular formula C10H16O2. This compound is characterized by its unique oxabicyclo structure, which consists of a bicyclic ring system with an oxygen atom incorporated into one of the rings. The compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,3,3-trimethylcyclohexanone with an oxidizing agent to introduce the oxygen atom into the bicyclic structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the use of large-scale reactors equipped with precise temperature and pressure control systems. The raw materials are fed into the reactor, where they undergo the cyclization reaction under optimized conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo(2.2.2)octan-6-ol, 1,3,3-trimethyl-, acetate: A similar compound with an acetate group instead of a ketone.
2-Oxabicyclo(2.2.2)octan-6-ol, 1,3,3-trimethyl-: A similar compound with a hydroxyl group instead of a ketone.
Uniqueness
2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)- is unique due to its specific stereochemistry and the presence of a ketone functional group. This gives it distinct chemical properties and reactivity compared to its analogs with different functional groups. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
70222-88-7 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(1R,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m0/s1 |
Clé InChI |
CCBAAZXPXFYPBE-OIBJUYFYSA-N |
SMILES |
CC1(C2CCC(O1)(C(=O)C2)C)C |
SMILES isomérique |
C[C@@]12CC[C@@H](CC1=O)C(O2)(C)C |
SMILES canonique |
CC1(C2CCC(O1)(C(=O)C2)C)C |
Key on ui other cas no. |
70222-88-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













